Tetranitroblue tetrazolium chloride

Overview

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tetranitroblue tetrazolium chloride plays a significant role in biochemical reactions. It serves as an oxidant in the detection of alkaline phosphatase . It interacts with enzymes, proteins, and other biomolecules, forming a deep blue-colored precipitate when it reacts with reactive oxygen species (ROS) in actively respiring cells .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by reacting with ROS, which are by-products of different metabolic pathways . This reaction can be used to assess cell viability as a function of redox potential .

Molecular Mechanism

The mechanism of action of this compound involves its reaction with ROS. When it reacts with ROS, it forms a formazan precipitate that can be detected as dark purple/blue spots under a bright-field microscope . This reaction is used to detect and quantify intracellular ROS in cells .

Subcellular Localization

It is known to react with ROS in actively respiring cells, indicating that it may be localized in the mitochondria where ROS are produced .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetranitroblue tetrazolium chloride involves the reaction of 3,3’-dimethoxy-4,4’-biphenylene with p-nitrophenyl tetrazolium chloride under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like sodium methoxide. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tetranitroblue tetrazolium chloride undergoes several types of chemical reactions, including:

Reduction: It is reduced to formazan dyes in the presence of reducing agents.

Oxidation: It can act as an oxidizing agent in certain biochemical assays.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include sodium dithionite and ascorbic acid. The reaction is typically carried out in an aqueous medium at room temperature.

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.

Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethyl sulfoxide.

Major Products

Reduction: The major product is a formazan dye, which is intensely colored and used in various assays.

Oxidation: The products depend on the specific oxidizing agent used but generally include oxidized forms of the compound.

Substitution: The products vary based on the nucleophile involved in the reaction.

Scientific Research Applications

Tetranitroblue tetrazolium chloride has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator in various chemical reactions.

Biology: Employed in cytochemical staining methods to detect enzyme activity, such as glucose-6-phosphate dehydrogenase.

Medicine: Utilized in diagnostic assays to detect cellular respiration and viability.

Industry: Applied in the manufacturing of diagnostic kits and biochemical reagents

Comparison with Similar Compounds

Similar Compounds

- Nitro Blue Tetrazolium

- Neotetrazolium Chloride

- Methylthiazolyldiphenyltetrazolium

- Iodonitrophenyltetrazolium

Uniqueness

Tetranitroblue tetrazolium chloride is unique due to its high sensitivity and specificity as a redox indicator. It forms intensely colored formazan dyes, making it highly effective in detecting enzyme activity and cellular respiration. Compared to similar compounds, it offers better stability and lower background staining .

Properties

CAS No. |

1184-43-6 |

|---|---|

Molecular Formula |

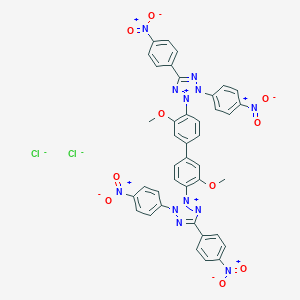

C40H28ClN12O10+ |

Molecular Weight |

872.2 g/mol |

IUPAC Name |

2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-3-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-3-ium;chloride |

InChI |

InChI=1S/C40H28N12O10.ClH/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60;/h3-24H,1-2H3;1H/q+2;/p-1 |

InChI Key |

VHGSPFITCDCEAV-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-] |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-] |

Key on ui other cas no. |

1184-43-6 |

Pictograms |

Health Hazard |

Synonyms |

tetranitro-BT tetranitrotetrazolium blue |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.